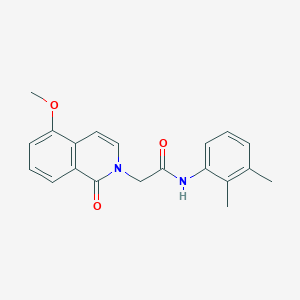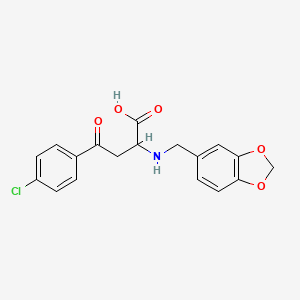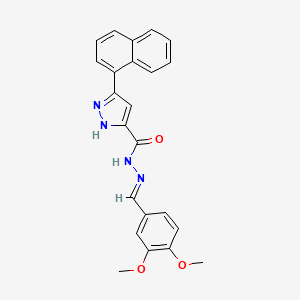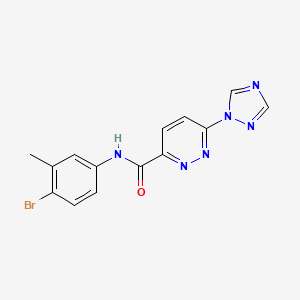
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
Compounds like N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide may be of interest in pharmacological studies focusing on their interaction with biological systems. For instance, the paper by Kennedy (2001) reviews the biological effects of acetamide and its derivatives, highlighting the importance of understanding the toxicological and biological consequences of exposure to such compounds. This suggests that compounds with acetamide groups could be explored for their biological activities and potential therapeutic uses.
Antituberculosis Activity
The antituberculosis activity of organotin complexes, as discussed by Iqbal et al. (2015), indicates a research direction into the antimicrobial properties of complex organic compounds. While not directly related, research into N-substituted acetamides might reveal potential antimicrobial activities worth exploring.
Antioxidant Properties
Studies on antioxidants, like the review on ethoxyquin analogues by de Koning (2002), suggest that exploring the antioxidant properties of this compound could be beneficial. Identifying its ability to scavenge free radicals or protect against oxidative stress would be valuable for pharmaceutical applications.
Neuroprotective Effects
The paper on neurotoxicity of brominated flame retardants by Dingemans et al. (2011) opens a discussion on the impact of chemical compounds on the nervous system. This suggests an area of research for compounds like this compound in investigating their potential neuroprotective or neurotoxic effects.
Environmental Impact and Degradation
The degradation and environmental impact of pharmaceutical compounds, as reviewed by Husain & Husain (2007), offer another research dimension. Understanding how this compound degrades in environmental settings and its potential biotoxicity could inform safer drug design and disposal practices.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-8-17(14(13)2)21-19(23)12-22-11-10-15-16(20(22)24)7-5-9-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPDCKMHUAVDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)

![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)
![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)







![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)